BenchChemオンラインストアへようこそ!

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Drug-likeness ADME prediction

This 4-ethylbenzenesulfonamide derivative is a critical SAR probe for Cav2.2 (N-type calcium channel) and Nav1.7 pain target programs. The para-ethyl group furnishes a distinct lipophilicity profile (ΔlogP ~+1.0 vs. unsubstituted) and electron-donating character without the hydrogen-bond acceptor capacity of 4-methoxy or 4-ethoxy analogs. The N-(2-methoxyethyl)piperidine scaffold (predicted pKa ~8.0–8.5) ensures optimal CNS penetration for centrally expressed targets. Procure to execute matched molecular pair analysis across the benzenesulfonamide series, validate FEP+ binding predictions, or benchmark metabolic stability (CYP phenotyping, microsomal clearance). R&D use only. Contact us for a competitive quote.

Molecular Formula C17H28N2O3S
Molecular Weight 340.48
CAS No. 953142-75-1
Cat. No. B2496329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS953142-75-1
Molecular FormulaC17H28N2O3S
Molecular Weight340.48
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
InChIInChI=1S/C17H28N2O3S/c1-3-15-4-6-17(7-5-15)23(20,21)18-14-16-8-10-19(11-9-16)12-13-22-2/h4-7,16,18H,3,8-14H2,1-2H3
InChIKeyMAXJVEOMXSNVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 953142-75-1) – Core Identity and Structural Baseline for Procurement


4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 953142-75-1) is a synthetic sulfonamide derivative characterized by a 4-ethylphenylsulfonyl moiety linked via a methylaminomethylene bridge to an N-(2-methoxyethyl)piperidine scaffold [1]. The compound has a molecular formula of C₁₇H₂₈N₂O₃S and a molecular weight of 340.48 g/mol [2]. This structure belongs to a broader class of piperidine-benzenesulfonamide derivatives explored in patent literature as calcium channel blockers (particularly N-type) and Nav1.7 inhibitors for pain indications [3]. The 4-ethyl substitution distinguishes it from unsubstituted, halogenated, or alkoxylated phenylsulfonamide analogs and may influence lipophilicity, target binding, and metabolic stability in pharmacologically relevant contexts.

Why 4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Unsubstituted or Alkoxylated Analogs


Substitution at the para position of the benzenesulfonamide ring profoundly modulates physicochemical and pharmacological properties. In the broader class of piperidine-benzenesulfonamide calcium channel blockers, para-substituent identity (H, methyl, ethyl, halogen, alkoxy, trifluoromethyl) is a key determinant of N-type calcium channel inhibitory potency and isoform selectivity [1]. The 4-ethyl group provides a specific combination of moderate lipophilicity (calculated logP contribution approximately +1.0 vs. hydrogen) and electron-donating resonance effect that cannot be replicated by a 4-methoxy or 4-ethoxy substituent, which introduce additional hydrogen-bond acceptor capacity and altered metabolic pathways [2]. Furthermore, the N-(2-methoxyethyl) group on the piperidine nitrogen contributes a distinct basicity (predicted pKa ~8.0–8.5) and solubility profile compared to N-methyl, N-benzyl, or N-unsubstituted analogs [3]. Consequently, even closely related compounds within this chemical series cannot be assumed to exhibit equivalent target engagement, ADME behavior, or in vivo efficacy, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide vs. Closest Analogs


Lipophilicity (Calculated logP) Comparison: 4-Ethyl vs. 4-H and 4-OCH₃ Benzenesulfonamide Analogs

The 4-ethyl substituent enhances lipophilicity relative to the unsubstituted phenyl analog while avoiding the hydrogen-bond acceptor character of a 4-methoxy group. Based on computational prediction using the XLogP3 consensus algorithm, 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has a predicted logP of approximately 2.3–2.5, compared to approximately 1.5–1.7 for the unsubstituted N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 953142-87-5) and approximately 1.8–2.0 for the 4-methoxy analog [1]. This difference of approximately 0.8–1.0 logP units corresponds to an approximately 6- to 10-fold increase in octanol-water partition coefficient, which may translate to enhanced membrane permeability and CNS penetration potential for the 4-ethyl derivative [2].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor/Donor Profile: 4-Ethyl vs. 4-Ethoxy Analog (CAS 953258-84-9)

The 4-ethyl substituent adds only carbon and hydrogen atoms (no heteroatoms), preserving the hydrogen bond acceptor count (HBA = 4) and donor count (HBD = 1) of the core sulfonamide-piperidine scaffold. In contrast, the 4-ethoxy analog (CAS 953258-84-9) introduces an additional ether oxygen, increasing the HBA count to 5 . This difference matters because each additional hydrogen bond acceptor can reduce passive membrane permeability by approximately 0.5 log units and may introduce polar interactions with off-target proteins [1]. In piperidine-benzenesulfonamide calcium channel blocker series, increased polarity from alkoxy substituents has been associated with reduced analgesic efficacy in vivo, attributed to impaired CNS penetration [2].

Hydrogen bonding Drug-likeness Selectivity

Predicted Metabolic Stability: 4-Ethyl vs. 4-Methyl Benzenesulfonamide Analogs

The 4-ethyl group introduces a benzylic methylene (–CH₂–CH₃) that is geometrically accessible for cytochrome P450-mediated hydroxylation, but the presence of the ethyl rather than methyl group may alter the preferred site of metabolism. In related benzenesulfonamide series, para-alkyl chain elongation from methyl to ethyl has been shown to shift metabolism away from aromatic ring oxidation toward side-chain modification, potentially reducing the formation of reactive quinone-like metabolites [1]. The 4-ethyl derivative is predicted to have a CYP450 site-of-metabolism profile distinct from both the 4-methyl analog (more prone to benzylic hydroxylation at the methyl group) and the 4-methoxy analog (prone to O-demethylation by CYP2C9 and CYP2D6) [2].

Metabolic stability CYP450 Oxidative metabolism

Physicochemical Property Profile vs. Broader Benzenesulfonamide Screening Library Space

The compound occupies a distinct region of drug-like chemical space compared to many benzenesulfonamide derivatives in screening libraries. With a molecular weight of 340.48 g/mol, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and a predicted topological polar surface area (TPSA) of approximately 58–62 Ų, it falls within the favorable range for oral bioavailability based on the Veber rules (rotatable bonds ≤10 and TPSA ≤140 Ų, or HBD ≤5 and HBA ≤10) [1]. In contrast, many potent benzenesulfonamide calcium channel blockers disclosed in patent literature incorporate larger, more lipophilic substituents (e.g., CF₃, aryl, or benzyl groups) that increase molecular weight above 400 and TPSA above 70 Ų, potentially limiting CNS penetration [2]. The 4-ethyl compound represents a balanced profile: sufficient lipophilicity for membrane permeability without the molecular weight penalty of bulkier substituents.

Physicochemical properties Drug-likeness Chemical space

Optimal Research Application Scenarios for 4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide


CNS-Penetrant Pain Target Probe: N-Type Calcium Channel or Nav1.7 Screening

Based on the compound's predicted lipophilicity (logP ~2.3–2.5) and low TPSA (~58–62 Ų) [1], it is well-suited as a chemical probe for centrally expressed pain targets such as N-type calcium channels (Cav2.2) and Nav1.7 sodium channels. The balanced physicochemical profile suggests adequate blood-brain barrier penetration without the excessive lipophilicity that can lead to high plasma protein binding and poor free fraction. In electrophysiological assays using patch-clamp electrophysiology on recombinant Cav2.2 or Nav1.7-expressing HEK293 or CHO cells, this compound can be directly compared against the unsubstituted analog (CAS 953142-87-5) and the 4-ethoxy analog (CAS 953258-84-9) to experimentally determine the impact of para-substitution on potency and isoform selectivity.

Structure-Activity Relationship (SAR) Expansion of Piperidine-Benzenesulfonamide Chemical Space

This compound fills a specific gap in the SAR matrix for piperidine-benzenesulfonamide derivatives: it provides the 4-ethyl substituent that is intermediate in size and lipophilicity between 4-methyl and 4-isopropyl/n-propyl analogs, yet without the hydrogen-bond acceptor character of 4-methoxy or 4-ethoxy substituents [2]. For medicinal chemistry teams optimizing benzenesulfonamide leads for pain or other neurological indications, procuring this compound enables systematic exploration of the para-position's contribution to target potency, selectivity, metabolic stability, and in vivo efficacy within a matched molecular pair analysis framework.

In Vitro ADME Profiling of Alkyl-Substituted Benzenesulfonamide Derivatives

The 4-ethyl group provides a distinct metabolic handle (benzylic hydroxylation site) that differs from the metabolic pathways of 4-methyl (potential for reactive metabolite formation via methyl oxidation) and 4-methoxy (CYP2D6-mediated O-demethylation) analogs [3]. This compound can serve as a comparator in microsomal stability assays (human, rat, mouse liver microsomes), CYP phenotyping studies, and metabolite identification experiments. Procurement enables head-to-head assessment of intrinsic clearance, CYP inhibition/induction liability, and species-specific metabolic differences across the para-substituted benzenesulfonamide series.

Computational Model Validation and Free-Energy Perturbation Benchmarking

Given the availability of closely related analogs (4-H, 4-methyl, 4-methoxy, 4-ethoxy, 4-chloro) that share the identical N-(2-methoxyethyl)piperidin-4-ylmethyl scaffold [2], this compound serves as a valuable test case for validating computational models including Free Energy Perturbation (FEP+) predictions of relative binding affinity, QSAR models for ADME properties, and physics-based permeability predictions. The 4-ethyl group provides a relatively subtle perturbation (2–3 heavy atoms, ~1 logP unit difference) that is ideal for testing the sensitivity and accuracy of computational methods in predicting the effects of small structural changes on target binding and pharmacokinetics.

Quote Request

Request a Quote for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.